REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]([C:8]1[C:9]([N+:21]([O-:23])=[O:22])=[CH:10][C:11]([N+:18]([O-:20])=[O:19])=[C:12]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:13]=1)[CH2:5][CH2:6]O.CCN(CC)CC.CS([Cl:35])(=O)=O.[Li+].[Cl-:37]>C1COCC1.CCOC(C)=O.CN(C=O)C>[Cl:37][CH2:2][CH2:3][N:4]([C:8]1[C:9]([N+:21]([O-:23])=[O:22])=[CH:10][C:11]([N+:18]([O-:20])=[O:19])=[C:12]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:13]=1)[CH2:5][CH2:6][Cl:35] |f:3.4|
|
Name
|
diol
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
OCCN(CCO)C=1C(=CC(=C(C1)S(=O)(=O)N)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 130° C. for 15 min before solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
to give the crude dimesylate (Id: X=OSO2Me, R=SO2NH2)
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with EtOAc
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(CCCl)C=1C(=CC(=C(C1)S(=O)(=O)N)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |